molecular formula C15H16FNaO4 B1260177 Flurbiprofen Sodium

Flurbiprofen Sodium

Cat. No.: B1260177
M. Wt: 302.27 g/mol
InChI Key: GNMBMOULKUXEQF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flurbiprofen Sodium is the sodium salt of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative class . Its primary characterized mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, both COX-1 and COX-2 . By blocking these enzymes, it reduces the biosynthesis of prostaglandins, which are key lipid mediators of inflammation, pain, and fever . This well-established pharmacological profile makes it a valuable reference compound in inflammation research . Beyond its classical role as a COX inhibitor, this compound has significant research value in neuroscience. The R-enantiomer of flurbiprofen (tarenflurbil) has been investigated as a γ-secretase modulator that selectively lowers the production of amyloid-beta 42 (Aβ42), a peptide central to the pathology of Alzheimer's disease, without interfering with Notch signaling . Preclinical studies in transgenic mouse models of Alzheimer's disease demonstrated that this modulation could reduce amyloid plaque accumulation and improve memory and behavioral performance . Flurbiprofen has also been reported to exhibit neuroprotective effects in models of ischemic stroke, partly through the inhibition of acid-sensing ion channel 1a (ASIC1a) . In pain research, the R-enantiomer acts as a substrate-selective inhibitor of COX-2, which can increase levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) and produce antinociceptive effects in neuropathic pain models in a cannabinoid receptor-dependent manner . In a defined ophthalmic formulation (0.03% solution), this compound is used in clinical research to inhibit miosis (pupil constriction) during cataract surgery . Researchers should note that the compound is extensively metabolized by the liver, largely via the cytochrome P450 enzyme CYP2C9, and its use is associated with potential interference with platelet aggregation and increased bleeding time . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H16FNaO4

Molecular Weight

302.27 g/mol

IUPAC Name

sodium;2-(3-fluoro-4-phenylphenyl)propanoate;dihydrate

InChI

InChI=1S/C15H13FO2.Na.2H2O/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;;;/h2-10H,1H3,(H,17,18);;2*1H2/q;+1;;/p-1

InChI Key

GNMBMOULKUXEQF-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].O.O.[Na+]

Origin of Product

United States

Preparation Methods

Suzuki Coupling for Biaryl Formation

A pivotal advancement is the Pd/C-catalyzed Suzuki reaction in aqueous media, which constructs the biphenyl core. As detailed by Lu et al., the reaction uses sodium tetraphenylborate as the phenylating agent and Pd/C as a recyclable catalyst. The process occurs in water, aligning with green chemistry principles, and achieves a 69% overall yield across five steps:

  • Suzuki Coupling : Bromobenzene reacts with 3-fluoro-4-nitrophenylboronic acid in water at 80°C.
  • Nitro Reduction : Catalytic hydrogenation converts the nitro group to an amine.
  • Diazotization and Hydrolysis : The amine is diazotized and hydrolyzed to a phenol.
  • Methylation : The phenol is methylated to form the methyl ether.
  • Hydrolysis and Resolution : The ether is hydrolyzed to the carboxylic acid, followed by enantiomeric resolution.

This method avoids toxic solvents and enables catalyst reuse, making it industrially viable.

Enantiomeric Resolution Using R-Phenylethylamine

Racemic flurbiprofen is resolved into its active S-(+)-enantiomer using R-phenylethylamine (R-PEA). As per WO2015145163A1, racemic this compound salt is acidified with HCl to yield the free acid, which is then treated with R-PEA in toluene-methanol. The R-(-)-flurbiprofen/R-PEA salt crystallizes upon cooling, leaving the S-(+)-enantiomer in the mother liquor. Subsequent recrystallization and acidification yield enantiopure S-(+)-flurbiprofen, which is neutralized to form the sodium salt.

Conversion to this compound

The sodium salt is formed via neutralization of S-(+)-flurbiprofen with sodium hydroxide. Key steps include:

  • Acid-Base Reaction : Flurbiprofen (free acid) reacts with NaOH in a polar solvent (e.g., methanol or water).
  • Crystallization : The sodium salt precipitates upon solvent removal and is purified via recrystallization.

Critical Parameters :

Parameter Optimal Condition Impact on Yield/Purity
Solvent Methanol/Water (1:1) Enhances solubility
Temperature 25–30°C Prevents decomposition
NaOH Concentration 1.0–1.2 equivalents Avoids excess base

Formulation Techniques for Oral Disintegrating Tablets

This compound’s poor solubility necessitates advanced formulation strategies. Prabhakar and Rajitha compared direct compression and sublimation methods:

Direct Compression

  • Superdisintegrants : Croscarmellose sodium (5% w/w) reduced disintegration time to 28 seconds.
  • Drug Release : 85% release in 30 minutes (pH 6.8 phosphate buffer).

Sublimation Technique

  • Porosity Enhancement : Thymol (8% w/w) was sublimated, creating porous matrices.
  • Performance : Formulation F11 showed 98% drug release in 20 minutes due to increased surface area.

Comparative Analysis :

Method Disintegration Time (s) Drug Release (30 min) Porosity
Direct Compression 28 85% Low
Sublimation 18 98% High

Industrial-Scale Manufacturing

WO2015145163A1 outlines a four-stage process for large-scale S-(+)-flurbiprofen production:

  • Stage 1A : Acidification of racemic sodium flurbiprofen dihydrate (944 kg) with HCl in toluene, followed by R-PEA resolution.
  • Stage 1B : Mother liquor processing to recover S-(+)-flurbiprofen.
  • Racemization : Methanol and H2SO4 reflux convert undesired enantiomers back to racemic mixture.
  • Salt Formation : Neutralization with NaOH yields this compound.

Process Metrics :

  • Yield : 72% enantiopure S-(+)-flurbiprofen after resolution.
  • Purity : >99.5% by HPLC.

Analytical Characterization

Quality control ensures compliance with pharmacopeial standards:

  • SEM Imaging : Confirmed porous structure in sublimated tablets.
  • Dissolution Testing : USP Apparatus II (50 rpm, 37°C) validated drug release profiles.
  • HPLC : Enantiomeric excess >99% for S-(+)-flurbiprofen.

Chemical Reactions Analysis

General Reactions

Flurbiprofen sodium can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction reactions can convert this compound to its reduced forms. Reducing agents like lithium aluminum hydride can be used.

  • Substitution: It can undergo substitution reactions, especially on the aromatic ring. Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.

Salt Formation

Flurbiprofen's water solubility can be enhanced through salt formation . A novel flurbiprofen-ethylenediamine salt (FLU-EDA) can be prepared via solvent crystallization, increasing the drug's solubility and dissolution rate in water . The formation of the salt alters the stretching vibration peak of v(C=O). For flurbiprofen, the stretching vibration peak of v(C=O) occurred at 1693 cm-1, while for FLU-EDA salt, it occurred at 1630 cm-1 .

Impact of Hydrogen Bonding

Intermolecular hydrogen bonding of the acid groups in flurbiprofen predominates over other intermolecular interactions . This behavior is significant because it affects the compound's properties in different solvents, with heterochiral association preferred in toluene and homochiral association in more polar solvents .

Other Reactions

The synthesis of flurbiprofen involves several steps:

  • Preparation of (2-fluoro-4-biphenyl) magnesium bromide by reacting 2-fluoro-4-bromobiphenyl with metal magnesium at 40-65°C.

  • Formation of flurbiprofen ethyl ester by reacting (2-fluoro-4-biphenyl) magnesium bromide with ethyl 2-bromopropionate under the action of a nickel catalyst.

  • Hydrolysis of flurbiprofen ethyl ester to produce this compound.

Retrosynthetic Analysis

Flurbiprofen can be obtained from the carboxy of a Grignard reagent, which in turn can be obtained from corresponding chloride7. This chloride can be obtained from alcohol, which in turn can be obtained by the reduction of a ketone7.

Scientific Research Applications

Ophthalmic Applications

Intraoperative Miosis Prevention
Flurbiprofen sodium is primarily utilized in ophthalmology to prevent intraoperative miosis during cataract surgery. A study demonstrated that the application of a 0.03% this compound solution effectively maintains pupil dilation, which is crucial for surgical visibility and procedure success . The drug's mechanism involves the inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which plays a significant role in miosis.

Postoperative Inflammation Management
this compound is also effective in managing postoperative ocular inflammation. Research indicates that its topical application can significantly reduce inflammation following cataract extraction and other ocular surgeries . The drug's anti-inflammatory action helps in minimizing complications such as cystoid macular edema, enhancing recovery outcomes for patients .

Pain Management

Topical Formulations
Recent studies have explored the efficacy of this compound in topical formulations for pain relief. For instance, a study comparing flurbiprofen cataplasms with loxoprofen sodium cataplasms found that flurbiprofen provided superior pain relief and improved joint function in patients with knee osteoarthritis . This suggests that topical delivery of flurbiprofen can be an effective alternative for managing localized pain.

Transdermal Delivery Systems
Research into transdermal patches containing flurbiprofen has shown promising results in alleviating inflammatory pain. A study using a rat model of adjuvant-induced arthritis demonstrated that multiple applications of S(+)-flurbiprofen plaster significantly reduced pain and edema compared to other NSAID patches . This highlights the potential for flurbiprofen to be delivered effectively through the skin for sustained pain relief.

Innovative Drug Delivery Systems

Suppository Formulations
this compound has been formulated into suppositories to enhance patient compliance and provide alternative routes of administration. Studies have indicated that rectal administration can lead to rapid absorption and effective systemic delivery, especially beneficial for patients who may have gastrointestinal issues or difficulty swallowing pills .

Polymer-Based Systems
The use of polymeric carriers for this compound has been investigated to improve its bioavailability and therapeutic efficacy. These systems can provide controlled release profiles, enhancing the drug's effectiveness while minimizing side effects associated with conventional NSAID use .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Ophthalmology Intraoperative miosis preventionEffective pupil dilation maintenance during surgery
Postoperative inflammation managementReduces inflammation after cataract surgery
Pain Management Topical formulationsSuperior pain relief in knee osteoarthritis
Transdermal delivery systemsSignificant analgesic effects in animal models
Innovative Drug Delivery Suppository formulationsRapid absorption and systemic delivery benefits
Polymer-based systemsImproved bioavailability and controlled release

Case Studies

  • Cataract Surgery Outcomes
    A clinical trial involving patients undergoing cataract surgery assessed the impact of preoperative this compound on postoperative inflammation. Results indicated a marked reduction in inflammatory markers compared to control groups, establishing its role as an effective prophylactic agent against surgical complications .
  • Knee Osteoarthritis Management
    A randomized controlled trial evaluated the efficacy of flurbiprofen cataplasms versus loxoprofen cataplasms in patients with knee osteoarthritis. The trial concluded that flurbiprofen not only provided better pain relief but also improved overall joint function, supporting its use as a first-line topical treatment option for osteoarthritis .

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Chemical Formula : C₁₅H₁₂FNaO₂·2H₂O (sodium salt dihydrate) .
  • logP : 3.656, indicating moderate lipophilicity .
  • Topical Use : Minimizes systemic absorption, reducing risks of gastrointestinal (GI) or renal toxicity compared to oral NSAIDs .

Structural Analogs: Ibuprofen and Diclofenac Sodium

Flurbiprofen Sodium shares structural and functional similarities with other propionic acid derivatives and NSAIDs (Table 1).

Table 1: Pharmacological Comparison of NSAIDs

Compound logP COX Selectivity Primary Use
This compound 3.656 Non-selective Ophthalmic surgery, ocular inflammation
Ibuprofen 3.502 Non-selective Oral analgesia, arthritis
Diclofenac Sodium 4.120 Non-selective Topical/oral pain, rheumatoid arthritis

Key Differences :

  • Lipophilicity : Diclofenac’s higher logP (4.120) enhances tissue penetration but increases systemic toxicity risks .
  • Formulation : this compound’s ocular use avoids first-pass metabolism, unlike oral Ibuprofen or Diclofenac .

Enantiomeric Comparisons: R(-)- vs. S(+)-Flurbiprofen

Flurbiprofen exists as R(-) and S(+) enantiomers, with distinct pharmacokinetic and therapeutic profiles:

Table 2: Enantiomer-Specific Properties

Parameter R(-)-Flurbiprofen S(+)-Flurbiprofen
Plasma AUC₀–₅₀ Higher Lower
CSF AUC₀–₅₀ Lower Higher
COX Inhibition Weak Strong
Gamma-Secretase Modulation Potent Aβ42 reduction Minimal effect

Clinical Implications :

  • R(-)-Flurbiprofen: Lower COX inhibition but notable for targeting gamma-secretase, reducing amyloid-beta 42 (Aβ42) in Alzheimer’s disease models .

Derivatives and Formulations

Flurbiprofen Axetil
  • Structure : Prodrug ester of Flurbiprofen.
  • Advantages: Enhanced lipophilicity for prolonged ocular retention. A nanoemulsion-in situ gel (NE-ISG) formulation showed 2.9× higher AUC and 2.7× longer mean residence time (MRT) in rabbit eyes compared to this compound eye drops .
Glyceryl Esters and Suppositories
  • Glyceryl Ester : Used in topical formulations to reduce irritation .
  • Suppositories : Developed to bypass GI toxicity. PEG-based suppositories demonstrated uniform drug release and compliance with pharmacopeial standards .

Q & A

Q. What frameworks support the ethical design of human trials for this compound’s off-label applications (e.g., cancer-related inflammation)?

  • Answer : Align with CONSORT guidelines for randomized trials. Include a priori power analysis and predefined endpoints (e.g., RECIST criteria for tumor response). Document adverse events using CTCAE v5.0 and ensure blinding protocols to mitigate bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.